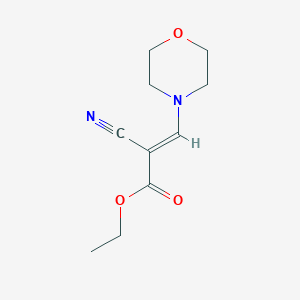

2-氰基-3-(4-吗啉基)丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related compounds typically involves reactions that enable the formation of the acrylate backbone along with the introduction of functional groups. For example, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been characterized through experimental measurements, demonstrating the relevance of π→π* nature of transitions in its synthesis (Rawat & Singh, 2015). Additionally, an effective new access method to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been reported, showcasing regioselective coupling strategies (Arfaoui & Amri, 2009).

Molecular Structure Analysis

The molecular structure of related acrylates has been elucidated using techniques such as X-ray diffraction, which reveal the three-dimensional arrangements and supramolecular networking through hydrogen bonds and π⋯π stacking interactions (Matos et al., 2016). These structural analyses are crucial for understanding the chemical reactivity and properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity of these compounds has been a subject of interest, particularly in the context of polymerization and formation of heterocyclic compounds. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been shown to initiate diradical polymerization of acrylonitrile, indicating the potential for creating polymers with specific properties (Li et al., 1991).

Physical Properties Analysis

Studies on the physical properties of related compounds, such as ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, focus on crystal growth and characterizations including structural, optical, thermal, and electrical properties. These analyses provide insights into the materials' applications in optoelectronics and other fields (Kotteswaran, Pandian, & Ramasamy, 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-cyanoacrylates are often studied through spectroscopic methods and computational chemistry. Investigations into the vibrational frequency analysis, FT-IR, and DFT studies provide comprehensive insights into the molecular interactions, reactivity, and electronic structure of these compounds (Sert et al., 2014).

科学研究应用

合成与材料改性

开发了一种新颖的一锅三组分 Wittig-S_NAr 方法来合成 (E)-3-[4-(吗啉-1-基)-3-硝基苯基]丙烯酸乙酯及其类似物,它们是 aurora 2 激酶抑制剂的中间体。这种方法的突出特点是它在使用水作为溶剂的环保条件下形成新键的效率 (Xu et al., 2015)。类似地,通过 RAFT 介导的微乳液聚合合成聚 (2-乙基己基丙烯酸酯) 展示了相关化合物在制备分子量可控的压敏胶中的应用 (Ingale, Jagtap, & Adivarekar, 2016)。

化学反应与聚合

吡啶盐引发烷基氰基丙烯酸酯(包括氰基丙烯酸乙酯)的光引发两性离子聚合突出了 2-氰基-3-(4-吗啉基)丙烯酸乙酯在引发聚合反应中的多功能性 (Arsu, Önen, & Yagcı, 1996)。新合成的 2-氰基-3-[5-(苯基-腙甲基)-1H-吡咯-2-基]-丙烯酸乙酯的实验和理论表征展示了其在非线性光学应用中的潜力,以及作为各种杂环化合物的先驱 (Rawat & Singh, 2015)。

光聚合与交联

使用 4-苯甲酰基苄基-3-吗啉丙酸酯作为 II 型聚合的一组分光引发剂说明了 2-氰基-3-(4-吗啉基)丙烯酸乙酯衍生物在光聚合过程中的作用,影响聚合速率和单体转化率 (Jian et al., 2016)。此外,交联聚(丙烯酰吗啉)网络的合成和表征用于凝胶渗透色谱法突出了 2-氰基-3-(4-吗啉基)丙烯酸乙酯衍生物在创建有效基质用于小分子色谱分离方面的材料改性能力 (Epton, Holding, & McLaren, 1976)。

作用机制

安全和危害

未来方向

The future directions of ethyl 2-cyano-3-(4-morpholinyl)acrylate research could involve the development of other cyanoacrylate esters that may be useful as engineering adhesives . Additionally, further studies could explore its potential applications in various industries due to its fast-acting adhesive properties .

属性

IUPAC Name |

ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUHJKUDMBBWLQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN1CCOCC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCOCC1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-cyano-3-morpholinoacrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)